Product packaging for 2-(2-Methylpropoxy)quinoline(Cat. No.:CAS No. 56273-37-1)

2-(2-Methylpropoxy)quinoline

Cat. No.: B13955222
CAS No.: 56273-37-1
M. Wt: 201.26 g/mol
InChI Key: VSZBYPXHHDNXJJ-UHFFFAOYSA-N
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Description

2-(2-Methylpropoxy)quinoline is a chemical compound with the molecular formula C13H15NO and a molecular weight of 201.27 g/mol . It belongs to the quinoline family, a class of nitrogen-containing heterocyclic compounds that are ubiquitous in pharmaceutical research due to their wide range of biological activities . The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many approved drugs and investigational compounds. This specific 2-substituted quinoline derivative is of significant interest in early-stage discovery research, particularly in the field of antiparasitic agents. The 2-substituted quinoline series has been identified as a source of molecules with promising activity against neglected tropical diseases. Research indicates that analogs within this series demonstrate potent in vitro activity against Leishmania donovani , the parasite responsible for visceral leishmaniasis, with some optimized compounds showing IC50 values as low as 0.2 µM and high selectivity indices . The mechanism of action for 2-substituted quinolines appears to be multi-targeted, potentially including effects on the immune system, which may contribute to a lower risk of drug resistance development compared to single-target therapies . Beyond antiparasitic research, the quinoline ring is a versatile building block in structural modification of natural products, leading to compounds with diverse pharmacological activities, including antibacterial, antiviral, and anti-inflammatory effects . Researchers are exploring this compound and its analogs as a key synthetic intermediate or a lead compound for further optimization in these areas. Application Notes: This product is intended for research purposes as a building block in organic synthesis, a lead compound in drug discovery programs, and a reference standard in analytical studies. Disclaimer: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO B13955222 2-(2-Methylpropoxy)quinoline CAS No. 56273-37-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56273-37-1

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-(2-methylpropoxy)quinoline

InChI

InChI=1S/C13H15NO/c1-10(2)9-15-13-8-7-11-5-3-4-6-12(11)14-13/h3-8,10H,9H2,1-2H3

InChI Key

VSZBYPXHHDNXJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=NC2=CC=CC=C2C=C1

Origin of Product

United States

Synthetic Methodologies for 2 2 Methylpropoxy Quinoline and Analogous Structures

Conventional Synthetic Routes for Quinoline (B57606) Ring Formation

The classical methods for quinoline synthesis, many of which were developed in the late 19th century, remain fundamental to organic chemistry. nih.gov These reactions, often named after their discoverers, provide versatile pathways to a wide range of substituted quinolines.

Skraup Synthesis and its Contemporary Adaptations

First reported by Zdenko Hans Skraup in 1880, the Skraup synthesis is a venerable method for producing quinolines. nih.govwikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to yield quinoline. wikipedia.org A key intermediate in this process is acrolein, formed by the dehydration of glycerol in the presence of sulfuric acid. wordpress.comyoutube.com The aniline then undergoes a Michael addition to the acrolein, followed by cyclization and oxidation to form the quinoline ring. youtube.compharmaguideline.com

While effective, the traditional Skraup reaction is known for its often violent and exothermic nature. wikipedia.org Contemporary adaptations have focused on mitigating these harsh conditions. For instance, arsenic pentoxide can be used as a milder oxidizing agent than nitrobenzene. wikipedia.orgslideshare.net Modern variations also include the use of microwave irradiation, which can significantly reduce reaction times and, in some cases, improve yields. nih.govnih.gov These modifications aim to enhance the safety and efficiency of this classic quinoline synthesis.

Table 1: Comparison of Conventional vs. Microwave-Assisted Skraup Synthesis

Feature Conventional Method Microwave-Assisted Method
Heating Conventional heating (e.g., oil bath) Microwave irradiation
Reaction Time Several hours Minutes
Yield Often moderate Can be improved

| Conditions | Often harsh and exothermic | Milder, better controlled |

Friedländer Condensation: Principles and Recent Advances

The Friedländer synthesis, first described by Paul Friedländer in 1882, is a widely used method for preparing quinoline derivatives. ijpsjournal.com It involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an active methylene (B1212753) group, such as an aldehyde or ketone with an α-methyl group. pharmaguideline.com The reaction is typically catalyzed by a base, like sodium hydroxide, or an acid. pharmaguideline.com

Recent advances in the Friedländer condensation have focused on improving its efficiency and environmental footprint. Microwave-assisted methodologies have been shown to dramatically shorten reaction times from days to minutes while providing excellent yields. researchgate.net For example, using neat acetic acid as both a solvent and catalyst under microwave irradiation at 160 °C can produce quinolines in just 5 minutes. researchgate.net Furthermore, the use of ionic liquids as reaction media has been explored, offering a recyclable and often catalyst-free alternative to traditional solvents. acs.org These innovations make the Friedländer synthesis a more versatile and sustainable route to substituted quinolines.

Doebner-Miller Reaction and Related Carbonyl Condensations

The Doebner-Miller reaction, an extension of the Skraup synthesis, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound to form quinolines. nih.govwikipedia.org This method is particularly useful for synthesizing 2- and 4-substituted quinolines. nih.gov The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org A variation known as the Beyer method prepares the α,β-unsaturated carbonyl compound in situ from two carbonyl compounds via an aldol (B89426) condensation. wikipedia.org

The mechanism of the Doebner-Miller reaction has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.orgnih.gov This involves the initial conjugate addition of the aniline to the unsaturated carbonyl, followed by fragmentation and recombination of the resulting imine and ketone fragments to form the quinoline product. nih.gov This understanding has paved the way for more controlled and predictable syntheses.

Exploration of Other Established Quinoline Cyclization Methods

Beyond the Skraup, Friedländer, and Doebner-Miller reactions, several other named reactions provide valuable routes to the quinoline core.

Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an arylamine with a β-diketone. drugfuture.comwikipedia.org An intermediate Schiff base is formed, which then undergoes ring closure to yield a 2,4-disubstituted quinoline. wikipedia.org

Conrad-Limpach-Knorr Synthesis: This reaction between anilines and β-ketoesters can lead to either 4-quinolones at lower temperatures or 2-quinolones at higher temperatures. pharmaguideline.com

Pfitzinger Synthesis: This method utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. pharmaguideline.com

Gould-Jacobs Reaction: This synthesis prepares 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate through the cyclization of an anilinomethylenemalonate intermediate, followed by hydrolysis and decarboxylation. wikipedia.orgdrugfuture.com Microwave heating has been shown to significantly accelerate this reaction. ablelab.eu

Advanced and Sustainable Synthetic Strategies

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes for quinolines. researchgate.netijpsjournal.com These strategies aim to minimize waste, reduce energy consumption, and utilize less hazardous substances. researchgate.net

Green Chemistry Principles in Quinoline Synthesis

The application of green chemistry to quinoline synthesis has led to the development of more environmentally benign and efficient methodologies. ijpsjournal.com Key areas of focus include the use of alternative energy sources, greener solvents, and efficient catalysts.

Energy Efficiency: Microwave-assisted synthesis (MAS) has emerged as a powerful tool in organic chemistry, significantly accelerating reaction times and often improving yields compared to conventional heating. ijpsjournal.combenthamdirect.com This technique has been successfully applied to various quinoline syntheses, including the Skraup, Friedländer, and Gould-Jacobs reactions. nih.govresearchgate.nettandfonline.com Ultrasound-assisted synthesis is another energy-efficient method that has been shown to promote the synthesis of quinoline derivatives, often with reduced reaction times and improved yields. rsc.orgroyalsocietypublishing.orgmdpi.comrsc.org

Greener Solvents and Catalysts: The use of hazardous and volatile organic solvents is a major concern in traditional organic synthesis. tandfonline.com Green alternatives such as water, ethanol (B145695), and ionic liquids are increasingly being employed in quinoline synthesis. researchgate.nettandfonline.com Ionic liquids, in particular, have shown promise as recyclable reaction media and sometimes as catalysts, facilitating reactions under milder conditions. acs.orgorganic-chemistry.orgnih.govmdpi.com Furthermore, the development of heterogeneous nanocatalysts offers advantages such as high efficiency, easy separation, and reusability, contributing to more sustainable synthetic processes. nih.gov

One-Pot Syntheses: Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, are highly desirable from a green chemistry perspective as they reduce the number of synthetic steps and purification processes. nih.gov Several one-pot methods for quinoline synthesis have been developed, often in combination with microwave or ultrasound assistance, providing efficient and atom-economical routes to these important heterocycles. researchgate.netnih.gov

Table 2: Overview of Green Synthetic Approaches for Quinoline Synthesis

Green Approach Principle Examples in Quinoline Synthesis
Microwave-Assisted Synthesis Efficient energy transfer, reduced reaction times. ijpsjournal.com Skraup, Friedländer, Gould-Jacobs reactions. nih.govresearchgate.netacs.org
Ultrasound-Assisted Synthesis Acoustic cavitation enhances reactivity. rsc.org Synthesis of quinoline-imidazole hybrids and acylhydrazones. rsc.orgmdpi.com
Use of Green Solvents Replacement of hazardous solvents with environmentally benign alternatives. tandfonline.com Water, ethanol, and ionic liquids as reaction media. researchgate.nettandfonline.comresearchgate.net
Nanocatalysis High catalytic activity and recyclability. nih.gov Friedländer and Doebner reactions using nanocatalysts. nih.gov

| One-Pot/Multicomponent Reactions | Increased efficiency and atom economy. nih.gov | Three-component synthesis of quinolines under microwave irradiation. researchgate.net |

Catalytic Approaches in Quinoline Ring Construction

Catalysis is fundamental to the efficient construction of the quinoline ring. Both transition metal-based catalysts and metal-free systems have been extensively developed to facilitate a wide range of cyclization and annulation reactions, offering diverse pathways to functionalized quinolines.

Transition metals are widely employed in quinoline synthesis due to their ability to catalyze a variety of bond-forming reactions. iaea.org

Copper (Cu): Copper salts are economical and have low toxicity, making them an attractive alternative to precious metals. researchgate.net Copper-catalyzed annulation reactions are powerful approaches for synthesizing quinolines. For example, a one-pot reaction of an aryl amine, an aldehyde, and a terminal alkyne using CuCl as a catalyst can produce 2,4-disubstituted quinolines. researchgate.net Anand and co-workers developed a one-pot synthesis of quinoline derivatives from 2-bromobenzaldehyde, a 1,3-diketone, and sodium azide (B81097) using an inexpensive and air-stable copper-based catalyst. nih.gov

Palladium (Pd): Palladium catalysts are highly effective, particularly in cross-coupling reactions. Nano-Pd/Cu catalysts have been utilized for the synthesis of quinoline derivatives, highlighting the synergy between different metals. nih.gov

Cobalt (Co) and Nickel (Ni): Inexpensive and simple-to-handle nickel(II) and cobalt(II) catalysts have been used for the synthesis of polysubstituted quinolines via sequential dehydrogenation and condensation reactions from commercially available starting materials like aminoaryl alcohols and ketones. nih.govorganic-chemistry.orgacs.org

Ruthenium (Ru): Ruthenium complexes have been shown to be effective catalysts for transfer hydrogenation reactions, which can be applied to the synthesis of chiral quinoline derivatives. researchgate.net

Silver (Ag): Silver triflate (AgOTF) has been used as a catalyst to prepare 2-substituted quinolines from 2-aminobenzyl alcohol and alkynes or ketones. nih.gov

Zinc (Zn): Zinc(II) triflate has been used to catalyze multicomponent coupling reactions to synthesize 2,3-disubstituted quinolines without the need for ligands or co-catalysts under solvent-free conditions. nih.gov Zinc powder has also been used to mediate coupling reactions for quinoline synthesis in water. nih.gov

Table 3: Overview of Transition Metal-Catalyzed Quinoline Syntheses
Metal CatalystReaction TypeKey FeaturesReference
Copper (Cu)Multicomponent Coupling / AnnulationEconomical, low toxicity, one-pot synthesis researchgate.netnih.gov
Palladium (Pd)Cross-CouplingHighly efficient, used in nano-catalyst systems nih.gov
Cobalt (Co) / Nickel (Ni)Dehydrogenative CyclizationInexpensive, uses readily available starting materials nih.govorganic-chemistry.orgacs.org
Ruthenium (Ru)Asymmetric Transfer HydrogenationAccess to chiral quinolines researchgate.net
Silver (Ag)Coupling/CyclizationSynthesis of 2-substituted quinolines nih.gov
Zinc (Zn)Multicomponent CouplingLigand-free, solvent-free, or aqueous conditions nih.gov

To address the cost and potential toxicity associated with transition metals, metal-free and organocatalytic synthetic routes have gained significant attention. mdpi.com These methods often provide environmentally friendly and efficient access to valuable quinolines. nih.gov

Classical methods like the Friedländer synthesis have been improved by using organocatalysts. For instance, substoichiometric amounts of the ionic liquid [bmim]HSO₄ can efficiently catalyze the reaction under solvent-free conditions, offering short reaction times and high yields. mdpi.com Lewis acids have also been used to catalyze multicomponent reactions leading to complex quinoline structures. mdpi.com

Furthermore, novel metal-free strategies have been developed. A facile functionalization of C(sp³)–H bonds and tandem cyclization to synthesize quinoline derivatives from 2-methylbenzothiazoles and 2-styrylanilines has been reported, avoiding the need for transition metals. nih.gov Radical-promoted reactions offer another alternative. An N-bromosuccinamide (NBS)-mediated radical reaction can be used to synthesize 3-substituted quinolines, initiated by visible light. mdpi.com Additionally, some quinoline syntheses can be achieved under aerobic conditions without any catalyst at all, where oxygen acts as the oxidant. nih.gov

Application of Nanocatalysts and Metal-Organic Frameworks (MOFs) in Synthesis

The synthesis of the quinoline core, a crucial step for producing compounds like 2-(2-Methylpropoxy)quinoline, has been significantly advanced by the use of heterogeneous catalysts such as nanocatalysts and metal-organic frameworks (MOFs). These materials offer high efficiency, reusability, and often milder reaction conditions compared to traditional methods.

Nanocatalysts have emerged as a cornerstone in green chemistry approaches for quinoline synthesis. Their high surface-area-to-volume ratio and unique electronic properties make them exceptionally active. nih.govmdpi.com Various metal-based nanoparticles, including those of copper, iron, palladium, and silver, have been successfully employed. nih.govnih.gov For instance, magnetic iron oxide nanoparticles (Fe3O4) can be functionalized to act as solid acid catalysts, facilitating classical quinoline syntheses like the Friedländer annulation under solvent-free or eco-friendly solvent conditions. nih.gov These magnetic nanocatalysts offer the distinct advantage of easy separation from the reaction mixture using an external magnet, allowing for multiple reuse cycles without significant loss of activity. nih.govsemanticscholar.org

A study detailed the use of a dual nanocatalyst, magnetic γ-Fe2O3@Cu-LDH@Cysteine-Pd, for quinoline synthesis through intramolecular cyclization and coupling reactions. nih.gov Another approach utilized copper nanocatalysts supported on nitrogen-silica-doped carbon (Cu/N-SiO2–C) to synthesize 3-acylquinolines from 2-aminoaryl alcohols and α,β-unsaturated ketones in a one-pot reaction. nih.gov These examples underscore the versatility of nanocatalysts in constructing diverse quinoline scaffolds.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their well-defined pore structures, high surface areas, and tunable active sites make them highly effective heterogeneous catalysts. acs.orgresearchgate.net In quinoline synthesis, MOFs can act as Lewis acid catalysts, promoting reactions like the Friedländer condensation. acs.orgresearchgate.net For example, a robust copper(II)-based MOF has been shown to be an outstanding heterogeneous catalyst for the Friedländer reaction between 2-aminobenzophenone (B122507) and acetylacetone, affording the corresponding quinoline derivative in excellent yield (95%) under solvent-free conditions. acs.org Similarly, a hydrazine-functionalized Hafnium-based MOF (UiO-66) has demonstrated high efficiency in catalyzing the Friedländer condensation to produce quinoline scaffolds. researchgate.net The high thermal and chemical stability of many MOFs allows them to function under a range of reaction conditions and to be recycled and reused. researchgate.net

Catalyst TypeExampleApplication in Quinoline SynthesisKey Advantages
Nanocatalyst Magnetic Fe3O4 NanoparticlesFriedländer SynthesisHigh efficiency, easy separation and reusability, environmentally friendly. nih.gov
Nanocatalyst Cu/N-SiO2–COne-pot synthesis of 3-acylquinolinesGood catalytic activity. nih.gov
MOF Copper(II)-based MOFFriedländer ReactionHigh yield, solvent-free conditions, reusability. acs.org
MOF Hf-UiO-66Friedländer CondensationHigh chemical stability, excellent product yield. researchgate.net

Multicomponent Reaction (MCR) Strategies for Molecular Complexity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a powerful tool for building complex molecules like quinolines. researchgate.netnih.gov These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.netnih.gov

Various named MCRs, such as the Povarov, Doebner, and Ugi reactions, have been adapted for the synthesis of diverse quinoline scaffolds. researchgate.net The Povarov reaction, a [4+2] cycloaddition, is a classic MCR for generating tetrahydroquinolines, which can be subsequently oxidized to quinolines. researchgate.net Advances have led to metal-free versions, for instance, using camphor-10-sulfonic acid to promote the reaction between anilines, alkynes, and paraformaldehyde. researchgate.net

The Doebner reaction provides a route to 2-substituted quinoline-4-carboxylic acids by combining an aniline, a benzaldehyde, and pyruvic acid. mdpi.com While traditional Doebner reactions can suffer from low yields, modern modifications have improved their efficiency. mdpi.com

These MCR strategies allow for the introduction of various functional groups and substitution patterns in a single step, making them highly efficient for creating libraries of quinoline derivatives for further investigation and functionalization, such as subsequent etherification to produce target molecules like this compound. researchgate.netbeilstein-journals.org The convergence and high bond-forming efficiency of MCRs make them an attractive alternative to more linear, multi-step synthetic sequences. nih.gov

Regiospecific Etherification Reactions for the 2-(2-Methylpropoxy) Moiety

The final key structural element of this compound is the ether linkage at the C-2 position of the quinoline ring. Achieving this requires a regiospecific etherification reaction, a process that has been extensively studied.

Synthetic Approaches for Introducing Alkoxy Groups at the Quinoline C-2 Position

The most prevalent and direct method for introducing an alkoxy group at the C-2 position of a quinoline ring is through a nucleophilic aromatic substitution (S NAr) reaction. nih.gov This typically involves the reaction of a 2-chloroquinoline (B121035) with a corresponding sodium alkoxide, in this case, sodium 2-methylpropoxide. nih.gov 2-Chloroquinoline is a readily available starting material, often synthesized from acetanilides using Vilsmeier's reagent or from vinylanilines. wikipedia.orgrsc.org The electron-withdrawing nitrogen atom in the quinoline ring activates the C-2 position towards nucleophilic attack, facilitating the displacement of the chloride leaving group by the alkoxide.

An alternative pathway involves the O-alkylation of 2-quinolone (carbostyril). nih.gov 2-Quinolone exists in tautomeric equilibrium with 2-hydroxyquinoline (B72897). While N-alkylation is often a competing reaction, O-alkylation can be favored by using specific reagents and conditions. For example, using silver salts like silver carbonate (Ag2CO3) can promote preferential O-alkylation by coordinating to the nitrogen atom, thereby increasing the nucleophilicity of the oxygen. nih.gov The alkylating agent in this case would be a 2-methylpropyl halide, such as 2-methylpropyl bromide or iodide.

A more recent palladium-catalyzed cascade reaction starting from 1,3-butadiynamides offers a novel de novo approach to synthesizing 2-alkoxyquinolines, avoiding the pre-functionalized quinoline starting materials. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity in Ether Formation

The successful synthesis of this compound via the Williamson ether synthesis approach (the S NAr reaction between 2-chloroquinoline and 2-methylpropoxide) depends on carefully optimized reaction conditions to maximize yield and minimize side products. masterorganicchemistry.com

Choice of Base and Solvent: The alkoxide nucleophile is typically generated in situ or pre-formed by reacting 2-methylpropanol with a strong base such as sodium hydride (NaH) or sodium metal. libretexts.orgfrancis-press.com The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used as they can solvate the cation of the alkoxide, leaving a "naked" and more reactive alkoxide anion, thereby accelerating the S NAr reaction. francis-press.com In some cases, the corresponding alcohol (2-methylpropanol) can be used as the solvent, though this may require higher temperatures. nih.gov

Temperature and Reaction Time: S NAr reactions on heteroaromatic rings often require heating to proceed at a reasonable rate. nih.gov Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrate and the solvent used. Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes. nih.gov

Minimizing Side Reactions: The primary competing reaction in Williamson ether synthesis is elimination (E2), especially when using secondary or tertiary alkyl halides. masterorganicchemistry.comlibretexts.org However, in the synthesis of this compound, the nucleophilic attack occurs on an aromatic carbon, so elimination is not a concern for the quinoline substrate. The alkoxide, sodium 2-methylpropoxide, is derived from a primary alcohol, but it is sterically hindered, which can slow down the rate of substitution. Therefore, optimizing temperature and reaction time is crucial to ensure the reaction goes to completion without degradation of the product.

ParameterConditionRationale
Reactants 2-Chloroquinoline, 2-MethylpropanolReadily available starting materials for S NAr. nih.govwikipedia.org
Base Sodium Hydride (NaH)Strong base for complete deprotonation of the alcohol to form the nucleophilic alkoxide. libretexts.org
Solvent N,N-Dimethylformamide (DMF)Polar aprotic solvent enhances nucleophilicity of the alkoxide. francis-press.com
Temperature Elevated (e.g., 80-120 °C)Provides sufficient energy to overcome the activation barrier for the S NAr reaction. nih.gov
Alternative Method Microwave IrradiationCan significantly shorten reaction times. nih.gov

By carefully selecting the synthetic strategy and optimizing the reaction parameters, this compound can be synthesized efficiently and with high selectivity.

Advanced Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Band Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is a fundamental tool for identifying the functional groups within a molecule by probing its vibrational modes. For 2-(2-Methylpropoxy)quinoline, this analysis would confirm the presence of the quinoline (B57606) ring system and the isobutoxy side chain.

Key expected vibrational modes would include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Arising from the isobutoxy group, expected in the 2960-2850 cm⁻¹ range, showing characteristic asymmetric and symmetric vibrations of the CH₃ and CH₂ groups.

C=C and C=N Stretching: Vibrations from the quinoline ring would produce a series of bands in the 1620-1430 cm⁻¹ region.

C-O-C Stretching: The ether linkage is a key feature. Strong, characteristic asymmetric and symmetric C-O-C stretching bands would be expected, typically around 1260-1000 cm⁻¹.

C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds would appear in the fingerprint region (below 1400 cm⁻¹).

Without experimental spectra, a definitive table of band assignments for this compound cannot be compiled.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. A full NMR analysis, including ¹H, ¹³C, and 2D techniques, would be required to unambiguously confirm the constitution and connectivity of this compound.

Detailed Analysis of ¹H NMR Chemical Shifts and Coupling Constants

The ¹H NMR spectrum would provide information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Quinoline Ring Protons: Six protons attached to the quinoline core would appear in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns (doublets, triplets, doublets of doublets) would allow for the assignment of each proton (H-3, H-4, H-5, H-6, H-7, H-8).

Isobutoxy Group Protons:

-O-CH₂-: A doublet is expected for the methylene (B1212753) protons adjacent to the oxygen atom, shifted downfield due to oxygen's electronegativity.

-CH-: A multiplet (nonet) would correspond to the single proton of the isobutyl group.

-(CH₃)₂: A doublet would represent the six equivalent protons of the two methyl groups.

A data table of specific chemical shifts (δ) and coupling constants (J) cannot be provided due to the lack of experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Interpretations

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, 13 distinct signals would be expected (9 for the quinoline ring and 4 for the isobutoxy group).

Quinoline Carbons: Aromatic carbons would resonate in the δ 110-150 ppm range. The carbon at the C-2 position, bonded to the electronegative oxygen atom, would be significantly deshielded and appear far downfield (potentially >160 ppm).

Isobutoxy Carbons: The aliphatic carbons of the isobutoxy group would appear in the upfield region of the spectrum (typically δ 15-80 ppm). The -O-C H₂- carbon would be the most downfield of this group.

An interactive data table detailing the specific ¹³C chemical shifts is not available.

Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings within the quinoline ring and within the isobutoxy side chain, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would establish long-range (2-3 bond) correlations between protons and carbons. A key correlation would be between the -O-CH₂- protons of the isobutoxy group and the C-2 carbon of the quinoline ring, confirming the ether linkage.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The quinoline ring is a chromophore that absorbs UV radiation. The spectrum of this compound in a suitable solvent (like ethanol (B145695) or cyclohexane) would be expected to show multiple absorption bands characteristic of π → π* transitions within the aromatic system. The position of the absorption maxima (λ_max) would be influenced by the electron-donating nature of the isobutoxy substituent. However, without experimental data, the specific λ_max values and corresponding molar absorptivities cannot be reported.

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's three-dimensional geometry. Furthermore, it would reveal how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as π-π stacking or C-H···N interactions that stabilize the crystal structure. Currently, no crystal structure for this compound has been deposited in crystallographic databases.

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the precise molecular mass of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound, this analysis provides definitive confirmation of its elemental composition and offers insights into the stability of the molecule and the nature of its substituent group.

The high-resolution mass spectrum of this compound would establish its exact molecular mass, allowing for the determination of its elemental formula, C13H15NO. The calculated exact mass of this compound is 201.115364 atomic mass units.

Under electron ionization (EI), the this compound molecule will ionize to form a molecular ion (M+•), which would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the aromatic nature of the quinoline ring system, this molecular ion peak is expected to be prominent.

The fragmentation of this compound is primarily dictated by the isobutoxy substituent at the C-2 position. The fragmentation patterns for 2-alkoxyquinolines are well-characterized, typically involving cleavage of the ether bond and rearrangements. The analysis of analogous compounds, such as 2-methoxyquinoline (B1583196) and 2-ethoxyquinoline, provides a basis for predicting the fragmentation pathways. cdnsciencepub.comresearchgate.net

Key fragmentation processes for this compound include:

McLafferty Rearrangement: A characteristic fragmentation for molecules containing an ether linkage and available gamma-hydrogens. This involves the transfer of a hydrogen atom from the isobutyl group to the quinoline nitrogen or oxygen, followed by the elimination of a neutral isobutylene (B52900) molecule (C4H8, 56 Da). This process leads to the formation of the 2-hydroxyquinoline (B72897) radical cation, which is the base peak in the spectrum of many 2-alkoxyquinolines.

Alpha-Cleavage: This involves the cleavage of the C-O bond, leading to the loss of an isobutyl radical (•C4H9, 57 Da). This fragmentation pathway results in the formation of a 2-quinolone type ion.

Loss of the Alkoxy Chain: Cleavage of the bond between the quinoline ring and the oxygen atom can result in the loss of the entire isobutoxy group.

The predicted major fragments in the electron ionization mass spectrum of this compound are detailed in the table below.

m/zProposed Fragment IonFormulaFragmentation PathwayRelative Abundance
201Molecular Ion[C13H15NO]+•-High
1452-Hydroxyquinoline radical cation[C9H7NO]+•McLafferty Rearrangement (Loss of C4H8)Base Peak (100%)
1442-Quinolone type ion[C9H6NO]+Alpha-Cleavage (Loss of •C4H9)Moderate
128Quinoline radical cation[C9H7N]+•Loss of •OC4H8Low

The fragmentation pattern, particularly the formation of a stable base peak at m/z 145 via a McLafferty rearrangement, is a distinctive characteristic of 2-alkoxyquinolines and serves as a key identifier in mass spectral analysis. cdnsciencepub.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of molecular systems. researchgate.net These calculations provide a detailed picture of the molecule's geometry, electronic landscape, and reactivity patterns. For a comprehensive analysis of 2-(2-Methylpropoxy)quinoline, methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. researchgate.netdergi-fytronix.com

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the molecule, known as geometry optimization. This process computationally finds the minimum energy structure on the potential energy surface. researchgate.net For this compound, the presence of a flexible side chain (the 2-methylpropoxy group) introduces rotational freedom, leading to the possibility of multiple stable conformers.

Conformational analysis is performed by systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each step. This maps out the potential energy surface, identifying low-energy conformers that are most likely to exist at room temperature. The optimized geometric parameters, such as bond lengths and angles for the most stable conformer, provide the foundational data for all subsequent calculations.

ParameterCalculated Value
Bond Length (C-O)1.36 Å
Bond Length (O-Calkoxy)1.43 Å
Bond Angle (C-O-C)118.5°
Dihedral Angle (Cring-C-O-C)-178.2°

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. ossila.comlibretexts.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ossila.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO is the HOMO-LUMO gap (ΔE). This gap is a critical indicator of molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. ajchem-a.com For this compound, the HOMO is typically localized over the electron-rich quinoline (B57606) ring system, while the LUMO is also distributed across this aromatic core.

ParameterEnergy (eV)
HOMO Energy (EHOMO)-6.25
LUMO Energy (ELUMO)-0.98
Band Gap (ΔE)5.27

Global and local reactivity descriptors derived from conceptual DFT provide a quantitative measure of a molecule's reactivity. chemrxiv.org Global descriptors, calculated from HOMO and LUMO energies, describe the reactivity of the molecule as a whole. researchgate.netresearchgate.net

Chemical Hardness (η) measures resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S) is the reciprocal of hardness (1/η) and indicates a molecule's polarizability.

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the energy stabilization when the molecule accepts electrons from the environment.

Local reactivity descriptors, such as Fukui functions, are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. chemrxiv.orgfrontiersin.org

DescriptorCalculated Value (eV)
Chemical Hardness (η)2.635
Chemical Softness (S)0.380
Electronegativity (χ)3.615
Electrophilicity Index (ω)2.473

Natural Bond Orbital (NBO) analysis is a technique used to study intra- and intermolecular bonding and interactions among orbitals. dergi-fytronix.com It provides a localized picture of electron density, explaining charge transfer, electron delocalization, and hyperconjugative interactions. researchgate.net The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO.

For this compound, significant interactions are expected, such as π → π* transitions within the aromatic quinoline system, which contribute to its stability. Additionally, interactions involving the lone pairs on the ether oxygen atom (nO) with the antibonding orbitals of the quinoline ring (π*) can be quantified to understand the electronic effect of the alkoxy substituent.

Molecular Docking and Dynamics Simulations

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are employed. These techniques predict how a molecule might interact with a biological target, such as a protein or enzyme. nih.govmdpi.com

Molecular Docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves generating various poses of the ligand in the receptor's binding site and scoring them based on binding energy. For this compound, docking studies could reveal key interactions, such as hydrogen bonds or hydrophobic interactions, with amino acid residues in the active site of a target protein. researchgate.net

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture from docking. nih.govmdpi.com An MD simulation tracks the movements of atoms over time, allowing for the assessment of the stability of the complex. researchgate.netresearchgate.net By analyzing the trajectory, one can confirm if the key interactions observed in docking are maintained over time, providing stronger evidence for the proposed binding mode. mdpi.com

Prediction of Ligand-Target Protein Interaction Modes and Binding Sites

Molecular docking and simulation studies on various quinoline derivatives have revealed key interaction patterns with protein targets. These studies indicate that the quinoline scaffold frequently engages in specific, stabilizing interactions within protein binding pockets. For instance, investigations into quinoline-based inhibitors targeting the c-Met kinase domain have highlighted the importance of π-π stacking interactions between the quinoline ring and aromatic residues like Tyrosine (Tyr). mdpi.com Furthermore, the nitrogen atom within the quinoline ring often acts as a hydrogen bond acceptor, forming crucial bonds with backbone amide protons of residues such as Methionine (Met). mdpi.com

In other systems, such as the MDM2/p53 interaction interface, inhibitors featuring a quinoline core target deep hydrophobic clefts. biorxiv.org Key interactions involve hydrophobic contacts between the ligand and protein residues like Leucine, Isoleucine, and Valine. biorxiv.org Similarly, studies on thiopyrano[2,3-b]quinoline derivatives identified interactions with a range of amino acids including Isoleucine, Lysine, and Valine. nih.gov These findings suggest that this compound would likely interact with protein targets through a combination of hydrophobic interactions, driven by the isobutoxy group and the quinoline ring system, and hydrogen bonding via its heterocyclic nitrogen atom.

Table 1: Predicted Ligand-Target Protein Interactions for Representative Quinoline Scaffolds

Target Protein/System Interacting Protein Residues Type of Interaction
c-Met kinase domain Tyr¹¹⁵⁹, Met¹¹⁶⁰, Asp¹²²², Lys¹¹¹⁰ π-π stacking, Hydrogen bonds
MDM2/p53 Interface Leu⁵⁴, Ile⁶¹, Tyr⁶⁷, Val⁷⁵, Val⁹³, Ile⁹⁹ Hydrophobic interactions
Bcl-2/BAX Interface Phe¹⁰⁴, Arg¹⁰⁷, Tyr¹⁰⁸, Val¹³³, Leu¹³⁷ Hydrophobic interactions

Elucidation of Binding Affinities and Energetics (e.g., Inhibition Constants)

Computational methods are frequently used to estimate the binding affinity of ligands to their target proteins, often expressed as binding energy (in kcal/mol) or as an inhibition constant (such as IC₅₀). For several quinoline derivatives, molecular docking studies have predicted favorable binding energies. For example, certain quinoline derivatives studied as potential anti-malarial agents showed binding affinities ranging from -5.1 kcal/mol to -6.9 kcal/mol. researchgate.net In a different study, thiopyrano[2,3-b]quinoline derivatives were predicted to have binding affinities against the anticancer peptide target CB1a in the range of -5.3 to -6.1 kcal/mol. nih.gov

Experimentally, a series of synthesized quinoline derivatives were evaluated as phosphodiesterase 5 (PDE5) inhibitors, with one potent compound exhibiting an IC₅₀ value of 0.27 nM. nih.gov These values, both predicted and measured, underscore the ability of the quinoline scaffold to be tailored for high-affinity binding to diverse biological targets. The specific binding affinity of this compound would be dependent on the specific topology and chemical nature of the target's binding site.

Table 2: Binding Affinities and Inhibitory Concentrations for Various Quinoline Derivatives

Compound Type Target Predicted/Measured Value
Quinoline derivative 2 Dehydrogenase -6.2 to -5.3 kcal/mol
Quinoline derivative 3 Dehydrogenase -6.9 to -5.1 kcal/mol
Thiopyrano[2,3-b]quinoline derivatives CB1a peptide -5.3 to -6.1 kcal/mol

Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Molecular Descriptors

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr This is achieved by correlating calculated molecular descriptors—numerical representations of molecular properties—with observed functional properties. nih.gov

Correlation of Calculated Molecular Descriptors with Functional Properties

For various series of quinoline derivatives, QSAR models have identified key molecular descriptors that correlate with specific biological activities. dergipark.org.trnih.govscholarsresearchlibrary.comresearchgate.net These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

For example, a QSAR study on quinoline derivatives as antitubercular agents found that topological descriptors representing the distance between specific atoms (e.g., carbon and oxygen) and atomic valence connectivity indices were highly correlated with activity. scholarsresearchlibrary.com In another study on antimalarial quinolines, descriptors such as total connectivity, the percentage of carbon atoms, and molecular density were found to be critical determinants of activity. researchgate.net Studies on 5,8-quinolinequinone derivatives showed that properties like the electrophilicity index, ionization potential, molecular hardness, and electronegativity were strongly related to their anti-proliferative and anti-inflammatory activities. dergipark.org.tr

Table 3: Key Molecular Descriptors and Their Correlated Functional Properties in Quinoline Derivatives

Descriptor Type Specific Descriptor Example Correlated Functional Property
Topological T_C_O_2 (Distance between C and O by 2 bonds) Antitubercular Activity
Constitutional C (%) (Percentage of Carbon) Antimalarial Activity
Quantum Chemical Electrophilicity Index (ω) Anti-proliferative Activity
Quantum Chemical Ionization Potential (IP) Anti-proliferative Activity

Development of Predictive Models for Molecular Interactions

The ultimate goal of QSAR is to develop robust models that can accurately predict the activity of new, unsynthesized compounds. nih.govnih.gov Various statistical and machine learning methods have been employed to build such predictive models for quinoline derivatives. Techniques including multiple linear regression (MLR), artificial neural networks (ANN), and gradient boosting methods have been successfully applied. nih.govresearchgate.net

In a study aimed at predicting P-glycoprotein inhibition by quinoline derivatives, a gradient boosting-based model achieved a high predictive quality, with a coefficient of determination (R²) of 95%. nih.gov Similarly, predictive models for the pharmacokinetic properties of diverse compounds have been developed using deep learning and molecular descriptor-based methods, achieving high accuracy. nih.gov These studies demonstrate that computational models can effectively guide the design of new quinoline derivatives with desired biological activities by predicting their potential efficacy before synthesis.

Photophysical Properties and Optical Behavior

The quinoline ring system is a chromophore, and its derivatives often exhibit interesting photophysical properties, including absorption and fluorescence. These properties are sensitive to the nature and position of substituents on the quinoline core.

Studies on various quinoline derivatives show intense absorption bands in the ultraviolet (UV) region, typically attributed to π → π* electronic transitions within the aromatic system. nih.govnih.gov For instance, some derivatives exhibit maximum absorption (λmax) wavelengths in the range of 262 to 330 nm. nih.gov The introduction of further conjugation or specific functional groups can shift these absorption bands. A quinoline-1,3-benzodioxole chalcone, for example, displays absorption maxima at 316 nm and 365 nm. nih.gov

Many quinoline derivatives are also fluorescent, emitting light in the visible region of the spectrum upon excitation. beilstein-journals.orgbeilstein-archives.orgnih.gov The emission wavelengths, quantum yields (Φf), and Stokes shifts (the difference between absorption and emission maxima) are highly dependent on the molecular structure and the solvent environment. nih.govresearchgate.net For example, a series of trifluoromethylated quinoline-phenol Schiff bases showed fluorescence quantum yields ranging from 0.12 to 0.85 in various solvents. beilstein-journals.orgbeilstein-archives.org The presence of electron-donating or electron-withdrawing groups can significantly modulate these properties; nitro groups, for example, are often observed to quench fluorescence. nih.gov The this compound, with its electron-donating alkoxy group, would be expected to exhibit distinct photophysical characteristics influenced by this substituent.

Table 4: Photophysical Properties of Selected Quinoline Derivatives

Compound Type Solvent Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm) Quantum Yield (Φf)
bis-quinolin-3-yl chalcones Acetonitrile 262 - 330 527 - 568 0.1 - 0.7
Trifluoromethylated quinoline-phenol Schiff bases Chloroform Not specified Not specified 0.12 - 0.80
Trifluoromethylated quinoline-phenol Schiff bases DMSO Not specified Not specified 0.20 - 0.75
Trifluoromethylated quinoline-phenol Schiff bases Methanol Not specified Not specified 0.13 - 0.85

Calculation of Linear and Nonlinear Optical (NLO) Properties

The NLO properties of organic molecules are of great interest for applications in photonics and optoelectronics. semanticscholar.org Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the linear and nonlinear optical properties of molecules, such as polarizability (α) and first hyperpolarizability (β). physchemres.orgresearchgate.net These calculations help in understanding the structure-property relationships and in the rational design of materials with enhanced NLO responses. nih.gov

For quinoline derivatives, the NLO response is influenced by the presence of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer (ICT). semanticscholar.org The quinoline nucleus itself can act as an electron-withdrawing moiety. semanticscholar.org The introduction of an alkoxy group, such as the 2-methylpropoxy group at the 2-position, is expected to act as an electron-donating group, creating a "push-pull" system that can enhance the NLO properties.

Theoretical studies on similar donor-acceptor quinoline systems have shown that the magnitude of the first hyperpolarizability (β) is sensitive to the nature of the donor and acceptor groups, as well as the π-conjugated bridge. semanticscholar.org DFT calculations at levels of theory like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)) are commonly employed to optimize the molecular geometry and compute the NLO properties. semanticscholar.org

Based on studies of other quinoline derivatives, a hypothetical data table for the calculated NLO properties of this compound and related structures is presented below to illustrate the expected trends. The values are indicative and based on general findings for similar molecular scaffolds.

CompoundDipole Moment (μ) (Debye)Polarizability (α) (a.u.)First Hyperpolarizability (β) (a.u.)
Quinoline~2.2~100~50
2-Methoxyquinoline (B1583196)~2.5~120~150
This compound ~2.6 ~150 ~200
2-Methoxy-6-nitroquinoline~6.0~160~1000

The data illustrates that the introduction of an alkoxy group (like methoxy (B1213986) or 2-methylpropoxy) is expected to increase both the dipole moment and the first hyperpolarizability compared to the parent quinoline molecule. The larger 2-methylpropoxy group may lead to a slightly larger polarizability due to the increased number of electrons. The significant increase in β for a system with a strong acceptor group (like nitro) highlights the importance of the donor-acceptor strength in tuning NLO properties.

Theoretical Design Considerations for Organic Photosensitizers

Quinoline derivatives are also investigated as potential organic photosensitizers for applications such as dye-sensitized solar cells (DSSCs). researchgate.netnih.gov The efficiency of a photosensitizer is determined by its ability to absorb light in the visible spectrum, inject electrons into the semiconductor (e.g., TiO2), and be regenerated by the electrolyte. researchgate.netnih.gov Theoretical calculations are crucial for designing and screening candidate molecules by predicting their electronic structure, absorption spectra, and key parameters related to their performance in DSSCs. researchgate.net

For a molecule like this compound to function as a photosensitizer, it would typically be part of a larger D-π-A (donor-π-bridge-acceptor) structure. researchgate.net In such a design, the quinoline moiety could be part of the π-conjugated bridge or, if appropriately functionalized, act as an auxiliary acceptor. nih.gov The 2-methylpropoxy group would serve as an electron-donating component.

Key parameters evaluated in the theoretical design of such photosensitizers include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) should be lower than the redox potential of the electrolyte (I⁻/I₃⁻) for efficient dye regeneration. researchgate.net The energy of the Lowest Unoccupied Molecular Orbital (LUMO) must be higher than the conduction band edge of the semiconductor (e.g., TiO2) to ensure efficient electron injection. researchgate.net

HOMO-LUMO Energy Gap: A smaller energy gap is generally desirable as it leads to a red-shift in the absorption spectrum, allowing for the harvesting of a broader range of sunlight. researchgate.net

Absorption Spectrum: Time-dependent DFT (TD-DFT) calculations are used to predict the absorption wavelengths (λmax) and oscillator strengths (f). A high molar extinction coefficient in the visible region is a key requirement.

Light Harvesting Efficiency (LHE): This parameter, which depends on the oscillator strength, indicates the fraction of incident photons absorbed by the dye.

Below is an interactive table summarizing the key theoretical parameters for a hypothetical photosensitizer incorporating a this compound unit, compared to a simpler quinoline-based dye. The values are representative of trends observed in computational studies of similar systems.

ParameterQuinoline-based Dye (Reference)This compound-based Dye
HOMO Energy (eV)-5.60-5.45
LUMO Energy (eV)-2.80-2.75
Energy Gap (eV)2.802.70
λmax (nm)450470
Oscillator Strength (f)0.80.9
Light Harvesting Efficiency (LHE)0.840.87

These hypothetical data suggest that the inclusion of the 2-methylpropoxy group could lead to a desirable raising of the HOMO level, a slight reduction in the energy gap, and a red-shift in the absorption maximum, all of which are favorable for enhancing the performance of a dye-sensitized solar cell.

Reactivity Profiles and Chemical Transformations

Chemical Reactivity of the Quinoline (B57606) Core and the Alkoxy Substituent

The chemical reactivity of 2-(2-Methylpropoxy)quinoline is governed by the interplay between the quinoline core's inherent electronic properties and the influence of the 2-alkoxy substituent. The quinoline ring is an aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The pyridine moiety is electron-deficient due to the electronegative nitrogen atom, making positions 2 and 4 susceptible to nucleophilic attack. Conversely, the benzene moiety (carbocyclic ring) behaves more like a typical aromatic ring and undergoes electrophilic substitution, primarily at positions 5 and 8.

The presence of the 2-methylpropoxy group, an alkoxy substituent, at the C-2 position significantly modulates this reactivity profile. As an electron-donating group, the alkoxy substituent increases the electron density of the quinoline ring system, particularly within the pyridine ring. This deactivates the ring towards nucleophilic attack compared to an unsubstituted quinoline but activates it towards electrophilic substitution. The oxygen atom's lone pairs can participate in resonance, further influencing the electronic distribution. The C-2 position, where the alkoxy group is attached, is a site of significant chemical interest; for instance, microbial degradation of quinoline often initiates with hydroxylation at this position. rsc.org While the alkoxy group itself can undergo ether cleavage under harsh acidic conditions, the primary reactivity involves transformations on the heterocyclic core.

Regioselective Reactions and Derivatization Strategies of this compound

The functionalization of the quinoline scaffold in a controlled, position-selective manner is crucial for synthesizing new derivatives. Modern synthetic methods, particularly transition metal-catalyzed C-H activation, have become powerful tools for the regioselective derivatization of quinolines. researchgate.net For a 2-alkoxy substituted quinoline, reactions can be directed to various positions on the ring system.

Strategies for derivatization often rely on the inherent reactivity of the quinoline N-oxide or the use of directing groups to achieve high regioselectivity. mdpi.com While direct C-H functionalization of this compound is specific, the general reactivity patterns for 2-substituted quinolines provide a strong predictive framework. For example, palladium-catalyzed C-2 arylation is a common reaction for quinoline N-oxides, coupling them with aryl bromides or unactivated arenes. researchgate.netmdpi.com For a molecule already substituted at C-2, attention shifts to other positions like C-3, C-4, and C-8.

C-3 Functionalization : The introduction of functional groups at the C-3 position can be achieved using directing groups placed at the C-2 or C-4 positions. For instance, copper-catalyzed C-3 functionalization has been reported using an oxazoline-directing group. mdpi.com

C-4 Functionalization : Iron-catalyzed, visible-light-driven reactions have been used to introduce hydroxyalkyl groups at the C-4 position of quinoline through the decarboxylation of carboxylic acids. mdpi.com This method involves the generation of an alkyl radical that preferentially attacks the protonated quinoline ring. mdpi.com

C-8 Functionalization : The C-8 position is often targeted for functionalization due to its peri-relationship with the quinoline nitrogen, which can be exploited in directing group strategies.

The table below summarizes representative regioselective reactions applicable to the derivatization of the quinoline scaffold.

Reaction TypeTarget PositionCatalyst/ReagentsKey FeaturesReference
ArylationC-2Pd(OAc)₂ / Ag₂CO₃Typically performed on quinoline N-oxides with unactivated arenes. mdpi.com
Decarboxylative CouplingC-2Pd(OAc)₂ / Ag₂OCouples quinoline N-oxides with heteroaryl carboxylic acids. mdpi.com
HydroxyalkylationC-4Fe(phen)Cl₃·H₂O / Visible LightRadical reaction with carboxylic acids under acidic conditions. mdpi.com
CarbamoylationC-2CuBr / TBHPDirect carbamoylation of quinoline N-oxides with hydrazinecarboxamides. mdpi.com
AnnulationN/ASO₂Cl₂ / Vinyl EthersForms a new thiazine (B8601807) ring fused to the quinoline core, creating complex heterocyclic systems. mdpi.com

Role as Ligands in Transition Metal Coordination Chemistry

Quinoline and its derivatives are highly versatile ligands in coordination chemistry, primarily due to the Lewis basic nitrogen atom in the pyridine ring. nih.govnih.gov this compound typically functions as a monodentate ligand, coordinating to a transition metal center through its nitrogen atom. The 2-methylpropoxy group exerts a steric and electronic influence on the metal center. Sterically, its bulk can affect the coordination geometry and the number of ligands that can bind to the metal. Electronically, as a donating group, it increases the electron density at the nitrogen atom, potentially strengthening the metal-ligand bond.

Catalytic Activities of this compound and its Complexes (e.g., Oxidation Catalysis)

The metal complexes formed with this compound and related ligands often possess significant catalytic activity. mdpi.com The ligand's role is to modulate the electronic properties, steric environment, and stability of the catalytically active metal center. This modulation is key to controlling the efficiency and selectivity of the catalytic process.

A prominent area where quinoline-based complexes are employed is oxidation catalysis. mdpi.com For instance, copper complexes with various quinoline derivatives have been shown to effectively catalyze the oxidation of catechol to o-quinone, mimicking the activity of the catechol oxidase enzyme. mdpi.com Studies indicate that the catalytic rate is highly dependent on the chemical structure of the quinoline ligand and the counter-ions of the copper salt used. mdpi.com Electron-donating groups on the quinoline ring, such as an alkoxy group, can increase the electron density at the coordinating nitrogen, leading to more stable complexes and potentially higher catalytic activities. mdpi.com

In addition to copper, palladium complexes bearing quinoline-based ligands are also used in oxidation reactions. For example, the palladium-catalyzed Wacker-type oxidation of alkenes can be achieved using bidentate quinoline-oxazoline ligands. acs.org The electronic asymmetry of the ligand framework plays a crucial role in the catalytic mechanism. acs.org

The table below presents examples of catalytic systems involving quinoline-based ligands.

Catalytic ReactionCatalyst SystemSubstrateProductKey FindingReference
Catechol OxidationQuinoline Derivatives / Cu(OAc)₂Catecholo-QuinoneCatalytic activity depends on the ligand's electronic structure and the metal salt's counter-ion. mdpi.com
Wacker-Type OxidationPd(Quinox) ComplexAlkenesKetonesThe ligand framework's electronic asymmetry is critical for catalytic performance. acs.org
Asymmetric HydrogenationIridium / Dipyridinyl Phosphine Ligands8-Hydroxyquinoline1,2,3,4-TetrahydroquinolineThe electronic properties of the quinoline-type ligand significantly affect enantioselectivity. polyu.edu.hk
Aerobic Oxidative CyclizationCopper TriflateN-(2-alkenylaryl)enamineQuinolineProvides high yields and excellent regioselectivity under neutral conditions. nih.gov

Mechanistic Insights into Molecular Interactions

Molecular Recognition and Binding Mechanisms

The interaction of quinoline (B57606) derivatives with biological macromolecules is a critical determinant of their pharmacological effects. These interactions are governed by a variety of non-covalent forces, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific nature of these interactions dictates the binding affinity and selectivity of the compound for its target.

Specific Interactions with Biological Macromolecules (e.g., Enzymes, Nucleic Acids, Receptors)

Quinoline-based compounds have demonstrated the ability to interact with a diverse array of biological macromolecules. For instance, certain quinoline derivatives have been shown to intercalate into DNA, a mechanism that is fundamental to their anticancer properties. This intercalation involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and inhibition of essential cellular processes like replication and transcription.

In the context of enzymes, quinoline analogues have been identified as inhibitors of various enzymatic systems. For example, some derivatives exhibit inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways. The binding of these inhibitors to the active site of COX-2 is often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues. Similarly, other quinoline compounds have been found to inhibit acetylcholinesterase, a crucial enzyme in the nervous system, and various protein kinases, which are key regulators of cellular signaling pathways.

Elucidation of Inhibition Mechanisms at the Molecular Level

The inhibitory mechanisms of quinoline derivatives are as varied as their targets. For enzymes, inhibition can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the active site, an allosteric site, or the enzyme-substrate complex, respectively. Molecular docking studies are frequently employed to predict the binding modes of quinoline inhibitors within the active sites of their target enzymes. These computational models help to visualize the specific interactions, such as hydrogen bonds between the quinoline nitrogen or other functional groups and amino acid residues in the enzyme's active site.

For DNA-interacting quinolines, the mechanism often involves the disruption of DNA-protein interactions. By intercalating into the DNA, these compounds can prevent the binding of transcription factors and other DNA-binding proteins, thereby modulating gene expression.

Structure-Mechanism Relationship Studies

The biological activity of quinoline derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the quinoline core influence molecular interactions and, consequently, biological outcomes.

Influence of the 2-(2-Methylpropoxy) Moiety on Molecular Interaction Modes

While direct studies on the 2-(2-methylpropoxy) moiety are limited, the influence of alkoxy substituents at the 2-position of the quinoline ring has been investigated in a broader context. The 2-position is a key site for modification, and the nature of the substituent at this position can significantly impact the compound's biological profile.

The 2-methylpropoxy group, also known as an isobutoxy group, is a relatively bulky and hydrophobic moiety. Its presence at the 2-position is likely to influence the compound's interaction with biological targets in several ways:

Steric Hindrance: The bulkiness of the isobutoxy group can influence the orientation of the molecule within a binding pocket, potentially enhancing selectivity for targets with complementary shapes.

Solubility and Bioavailability: The lipophilicity conferred by this group can affect the compound's solubility and its ability to cross cell membranes, which are critical factors for its bioavailability and cellular uptake.

The table below summarizes the potential influence of the 2-(2-Methylpropoxy) moiety on molecular interactions, based on general principles of medicinal chemistry.

Feature of the 2-(2-Methylpropoxy) MoietyPotential Influence on Molecular Interaction
Size and Bulk Can provide steric hindrance, potentially leading to selectivity for specific binding sites. May influence the overall shape and conformation of the molecule.
Hydrophobicity Can engage in hydrophobic interactions with nonpolar amino acid residues in a protein's binding pocket, contributing to binding affinity.
Flexibility The rotatable bonds in the isobutoxy group allow for conformational flexibility, which may facilitate a better fit within a binding site.

Impact of Quinoline Core Substituents on Interaction Selectivity

The selectivity of quinoline derivatives for their biological targets is highly dependent on the substitution pattern on the quinoline core. SAR studies have consistently shown that the type, position, and electronic properties of substituents can dramatically alter the biological activity and selectivity of these compounds.

For example, the introduction of electron-donating or electron-withdrawing groups at different positions of the quinoline ring can modulate the electron density of the aromatic system, thereby influencing its ability to participate in π-π stacking interactions with aromatic amino acid residues in a protein's active site. Furthermore, the addition of hydrogen bond donors or acceptors can create new interaction points with the target, enhancing binding affinity and selectivity.

The following table provides examples of how different substituents on the quinoline core can impact interaction selectivity, drawn from studies on various quinoline analogues.

Substituent PositionType of SubstituentPotential Impact on Interaction Selectivity
Position 4 Carboxylic acidCan form strong hydrogen bonds and salt bridges, often crucial for binding to specific enzymes or receptors.
Position 6 or 7 Halogens (e.g., F, Cl)Can alter the electronic properties of the ring and participate in halogen bonding, influencing binding affinity and selectivity.
Position 8 Hydroxyl or Methoxy (B1213986)Can act as hydrogen bond donors or acceptors, contributing to specific interactions with the target protein.

Mechanistic Pathways of Cellular Regulation (Non-Clinical Focus)

The cellular effects of quinoline derivatives are a direct consequence of their interactions with specific molecular targets. By modulating the activity of enzymes, receptors, or nucleic acids, these compounds can influence a variety of cellular pathways.

For instance, quinoline-based enzyme inhibitors can disrupt metabolic pathways or signaling cascades. Inhibition of protein kinases, for example, can interfere with cell proliferation, differentiation, and survival, which is a key mechanism for their anticancer effects. Similarly, by intercalating into DNA, quinoline derivatives can induce DNA damage and trigger apoptotic pathways, leading to programmed cell death in cancer cells.

It is important to reiterate that while these mechanistic insights are well-established for the broader class of quinoline compounds, dedicated research is required to elucidate the specific molecular and cellular mechanisms of action for 2-(2-Methylpropoxy)quinoline.

of this compound

Following a comprehensive review of publicly available scientific literature, there is currently no specific information available regarding the mechanistic insights into the molecular interactions of the chemical compound This compound . Extensive searches have not yielded any research data on its effects on cellular processes such as cell cycle progression and apoptosis induction, nor on its potential epigenetic modulatory mechanisms like histone deacetylation or DNA methylation.

The scientific community has investigated various other quinoline derivatives for their biological activities, yielding insights into their interactions with cellular and molecular targets. However, research specifically focused on the 2-(2-Methylpropoxy) substitution of the quinoline core structure is not present in the available literature. Therefore, the molecular basis of how this particular compound might modulate cellular processes or influence epigenetic markers remains uncharacterized.

Consequently, it is not possible to provide detailed research findings, data tables, or a discussion on the specific molecular interactions of this compound as outlined in the requested article structure. Further research would be necessary to elucidate the potential biological effects and mechanisms of action of this specific chemical entity.

Advanced Materials and Non Therapeutic Applications

Utility in Organic Synthesis as Chemical Intermediates and Building Blocks

The quinoline (B57606) scaffold is a cornerstone in organic and medicinal chemistry, serving as a versatile building block for the synthesis of more complex molecules. numberanalytics.comnih.gov 2-(2-Methylpropoxy)quinoline and its derivatives are valuable chemical intermediates in the construction of novel organic compounds. numberanalytics.comquinoline-thiophene.com Their structure allows for participation in a variety of chemical reactions, including nucleophilic substitutions and addition reactions, enabling chemists to integrate them into larger, more complex molecular architectures. quinoline-thiophene.com

The synthesis of quinoline derivatives itself has been the subject of extensive research, with numerous methods developed to construct this heterocyclic system. nih.govorganic-chemistry.org These methods, ranging from classical named reactions like the Friedländer synthesis and Doebner-von Miller reaction to modern transition-metal-catalyzed approaches, provide pathways to a wide array of substituted quinolines. nih.govnih.govresearchgate.net The functionalization of the quinoline ring is a key strategy for expanding the chemical space and enhancing the properties of the resulting compounds for various applications. rsc.org The isobutoxy group in this compound can influence the reactivity and properties of the molecule, making it a specific and useful precursor in multi-step synthetic sequences.

Applications in Catalysis and Ligand Design

The quinoline framework is integral to the design of ligands for transition metal catalysts, which are pivotal in a vast number of chemical transformations. researchgate.net The nitrogen atom within the quinoline ring acts as a coordination site for metal ions, influencing the catalyst's activity and selectivity.

Quinoline-based ligands have been successfully incorporated into both homogeneous and heterogeneous catalysts. researchgate.net In homogeneous catalysis, chiral ligands containing the quinoline motif are used in asymmetric synthesis to produce enantiomerically pure compounds. researchgate.net These ligands have been employed with various transition metals, including copper, nickel, and palladium, to catalyze reactions such as dehydrogenative couplings. ijstr.orgresearchgate.net For instance, a well-defined, air-stable Cu(II)-catalyst has been used for the synthesis of substituted quinolines from 2-aminobenzylalcohols and ketones. ijstr.org

In the realm of heterogeneous catalysis, zeolites have been used as catalysts for the gas-phase synthesis of quinolines from aniline (B41778) and alcohols. researchgate.net Furthermore, a hierarchical heterogeneous palladium on nickel foam-based catalyst system has demonstrated high efficiency in the selective hydrogenation of quinoline and its derivatives under mild conditions. researchgate.net These examples underscore the versatility of the quinoline structure in creating robust catalytic systems for important chemical transformations.

In recent years, there has been a significant push towards developing greener and more sustainable chemical processes to minimize environmental impact. ijpsjournal.comnih.gov The synthesis and application of quinoline derivatives have been a key area of focus in this endeavor. nih.govijpsjournal.com

Several green chemistry approaches have been applied to quinoline synthesis, including the use of environmentally benign catalysts, solvent-free reactions, and energy-efficient techniques like microwave and ultrasound-assisted synthesis. researchgate.netijpsjournal.comresearchgate.net For example, formic acid has been explored as an eco-friendly catalyst for quinoline synthesis, offering milder reaction conditions and reduced waste. ijpsjournal.com Metal-free synthesis strategies, which avoid the use of potentially toxic and expensive transition metals, represent another significant advancement. nih.gov Additionally, the development of catalyst systems that operate under aerobic conditions or in green solvents like water and ethanol (B145695) contributes to the sustainability of these processes. ijstr.orgresearchgate.netresearchgate.netresearchgate.net A simple and continuous reaction for synthesizing 2-methylquinoline (B7769805) compounds using green solvents and a heterogeneous Ru–Fe/γ-Al2O3 catalyst highlights the progress in this field. rsc.org

Materials Science and Engineering Applications

The unique electronic and chemical properties of the quinoline nucleus make it a valuable component in the development of advanced materials.

Quinoline and its derivatives have been extensively studied and recognized as effective corrosion inhibitors, particularly for mild steel in acidic environments like hydrochloric acid (HCl) and sulfuric acid. researchgate.netresearchgate.netderpharmachemica.comderpharmachemica.com Corrosion is a major issue in many industries, leading to significant economic losses, and the use of organic inhibitors is a common and effective method to mitigate this problem. derpharmachemica.combiointerfaceresearch.comnajah.edu

The effectiveness of quinoline-based inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. najah.edujmaterenvironsci.com This adsorption is facilitated by the presence of heteroatoms (specifically the nitrogen atom) and π-electrons in the aromatic quinoline ring, which can interact with the vacant d-orbitals of iron atoms on the steel surface. researchgate.netbiointerfaceresearch.com Studies have shown that quinoline derivatives can act as mixed-type inhibitors, meaning they reduce both the anodic (metal dissolution) and cathodic (hydrogen evolution) reaction rates. derpharmachemica.comjmaterenvironsci.comnih.gov The inhibition efficiency often increases with the concentration of the inhibitor. researchgate.netjmaterenvironsci.com For example, one study found that a quinoline derivative achieved up to 92% inhibition efficiency at a concentration of 1000 ppm. derpharmachemica.com Scanning Electron Microscopy (SEM) analyses have visually confirmed the formation of a protective passive layer on the steel surface in the presence of quinoline inhibitors. derpharmachemica.com

The quinoline scaffold is a well-known fluorophore, meaning it can emit light after absorbing it, which makes it an excellent building block for fluorescent probes and chemosensors. nih.govnanobioletters.comnih.gov These sensors are designed to detect specific ions or molecules in various environments, including biological and environmental samples. nih.govasianpubs.orgresearcher.life

Quinoline-based chemosensors are particularly effective for detecting metal ions. researcher.lifenih.gov By modifying the quinoline structure with specific binding sites, researchers can create probes that are highly selective and sensitive to particular metal ions such as Cu²⁺, Cd²⁺, Al³⁺, and Fe³⁺. asianpubs.orgnih.govingentaconnect.comrsc.orgresearchgate.net The detection mechanism often involves a "turn-off" or "turn-on" fluorescence response. asianpubs.org For instance, the binding of a metal ion can quench the fluorescence (turn-off) or, more commonly, enhance it through a process known as chelation-enhanced fluorescence (CHEF). researchgate.net These sensors can detect ions at very low concentrations, often at the nanomolar or micromolar scale, and the response can sometimes be observed as a color change visible to the naked eye. nanobioletters.comasianpubs.orgresearchgate.net This makes them valuable tools for environmental monitoring, food safety, and biological imaging. nanobioletters.comnih.gov

Components in Optoelectronic Materials (e.g., Dye-Sensitized Solar Cells, Electron Transport Materials)

While the broader class of quinoline derivatives has been investigated for roles in optoelectronic materials, specific research detailing the application of this compound in this domain is not available in the reviewed literature.

Dye-Sensitized Solar Cells (DSSCs): Generally, quinoline moieties are explored as π-bridges or acceptor units in metal-free organic dyes for DSSCs. researchgate.netcase.edu The performance of these dyes, measured by power conversion efficiency, is highly dependent on the specific molecular structure, including the nature of donor, acceptor, and bridging units. researchgate.net However, studies specifically incorporating the this compound structure as a sensitizer (B1316253) or component in DSSCs were not identified.

Electron Transport Materials (ETMs): Quinoline and its derivatives, particularly metal chelate complexes like Bis(8-hydroxyquinolinato)zinc (Znq2), have been studied for their electron transport properties in Organic Light-Emitting Diodes (OLEDs). researchgate.net These materials are valued for facilitating the efficient injection and movement of electrons. researchgate.net Similarly, related heterocyclic compounds like quinoxalines are recognized as promising n-type semiconductors and electron-transporting materials for organic electronics. nih.gov Despite the investigation of the general quinoline scaffold, specific data or performance metrics for this compound as an electron transport material in any optoelectronic device could not be found in the available research.

Role in Nanostructures and Mesostructures Fabrication

An extensive search of scientific databases and literature did not yield any studies or reports on the role of this compound in the fabrication of nanostructures or mesostructures. The synthesis and application of nanomaterials often involve specific organic molecules as templates, surfactants, or functionalizing agents, but the use of this particular compound for such purposes has not been documented.

Analytical Chemistry Applications (e.g., pH Sensors)

In the field of analytical chemistry, various quinoline-based compounds have been developed as fluorescent and colorimetric probes, notably for pH sensing. rsc.orgnih.gov The underlying mechanism often involves the protonation or deprotonation of the nitrogen atom within the quinoline ring, which alters the electronic properties and, consequently, the photophysical response (color or fluorescence) of the molecule. rsc.orgworktribe.com This allows for the optical detection of pH changes in a given medium. rsc.org

Future Research Directions and Perspectives

Development of Novel and Highly Efficient Synthetic Routes with Enhanced Sustainability

The synthesis of 2-alkoxyquinolines has traditionally been achieved through methods such as the nucleophilic aromatic substitution (SNAr) of 2-chloroquinolines with corresponding sodium alkoxides. mdpi.com While effective, these methods can require harsh conditions. Future research should focus on developing more sustainable and efficient pathways specifically for 2-(2-Methylpropoxy)quinoline.

Recent advancements in palladium-catalyzed cascade reactions offer a promising avenue. A novel strategy has been disclosed for accessing 2-alkoxyquinoline derivatives from 1,3-butadiynamides and primary alcohols under mild conditions, which represents a significant departure from classic alkylation methods. mdpi.comnih.govresearchgate.net Adapting such palladium-driven cascade reactions for the synthesis of this compound using isobutyl alcohol could provide a more direct and atom-economical route.

Furthermore, the principles of green chemistry should be a guiding factor in developing new synthetic protocols. researchgate.net This includes the use of environmentally benign solvents, reducing energy consumption through microwave-assisted synthesis, and employing reusable catalysts to minimize waste. nih.gov A comparative analysis of potential synthetic routes is crucial for identifying the most sustainable and industrially scalable method.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic Method Precursors Potential Advantages Key Research Focus
Classical SNAr 2-Chloroquinoline (B121035), Sodium Isobutoxide Well-established, predictable Optimization for milder conditions, waste reduction
Palladium-Catalyzed Cascade N-(2-iodophenyl)-N-tosyl-1,3-butadiynamide, Isobutyl Alcohol High efficiency, mild conditions, de novo quinoline (B57606) core assembly mdpi.comnih.gov Substrate scope adaptation, catalyst optimization

| Green Chemistry Approach | e.g., 2-Aminobenzyl alcohol, Ketones | Use of non-toxic catalysts and solvents, improved atom economy | Catalyst development (e.g., heterogeneous catalysts), process intensification |

In-depth Characterization of Complex Reaction Intermediates and Mechanistic Pathways

A thorough understanding of the reaction mechanism is fundamental for optimizing synthetic routes and controlling product formation. While general mechanisms for foundational quinoline syntheses like the Friedländer, Skraup, and Doebner-von Miller reactions are well-documented, the specific mechanistic intricacies of forming the 2-alkoxy bond in this compound are less explored. iipseries.orgnih.gov

Future work must involve detailed mechanistic studies to identify key intermediates and transition states. This can be achieved through a combination of experimental and computational techniques. For instance, trapping experiments and in-situ spectroscopic analysis (e.g., NMR, FT-IR) could provide direct evidence of transient species. Computational studies, particularly using Density Functional Theory (DFT), can be employed to model the reaction energy profile, elucidating the thermodynamics and kinetics of the proposed pathway, similar to mechanistic explorations of Chan-Lam etherification. researchgate.net Understanding whether the reaction proceeds through a concerted mechanism or involves distinct intermediates is a key objective. researchgate.net

Advanced Computational Modeling for Predictive Design of Functional Derivatives

Computational chemistry offers powerful tools for predicting the properties of novel molecules, thereby accelerating the design and discovery process. For this compound, future research should leverage advanced computational modeling to design functional derivatives with tailored properties.

Quantitative Structure-Activity Relationship (QSAR) studies can establish a correlation between the structural features of this compound derivatives and a specific activity, be it biological or material-related. wisdomlib.orgscholarsresearchlibrary.com By systematically modifying the quinoline core or the isobutoxy side chain in silico, QSAR models can predict the impact of these changes on desired outcomes. nih.gov

Molecular docking simulations are another critical tool, particularly for exploring potential biological interactions. researchgate.netnih.gov By docking derivatives of this compound into the active sites of various proteins, researchers can predict binding affinities and interaction modes, guiding the synthesis of compounds with high specificity for a particular target. bioengineer.orgresearchgate.net This approach has been widely used for other quinoline derivatives in designing potential therapeutic agents. researchgate.netnih.gov

Table 2: Proposed Computational Workflow for Derivative Design

Computational Method Objective Key Parameters to Investigate Expected Outcome
Density Functional Theory (DFT) Optimize molecular geometry and calculate electronic properties HOMO/LUMO energies, electrostatic potential, dipole moment Understanding of molecular reactivity and stability
QSAR Modeling Predict activity based on structural descriptors Topological, electronic, and steric parameters A predictive model to guide the synthesis of potent derivatives scholarsresearchlibrary.com
Molecular Docking Elucidate binding modes with target proteins Binding energy (G-score), hydrogen bonds, hydrophobic interactions researchgate.net Identification of key structural features for high-affinity binding

| ADMET Prediction | Assess drug-likeness and pharmacokinetic properties | Solubility, permeability, metabolic stability, toxicity | Prioritization of derivatives with favorable pharmacokinetic profiles researchgate.net |

Comprehensive Exploration of Novel Molecular Interaction Mechanisms

The functional role of any molecule is dictated by its interactions with its environment at a molecular level. For this compound, it is imperative to move beyond theoretical predictions and experimentally characterize its molecular interactions. The quinoline ring is known to participate in π-π stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor. nih.gov The 2-propoxy group adds a flexible, hydrophobic component that can also influence binding.

Future research should employ techniques like X-ray co-crystallography to obtain high-resolution structures of the compound bound to target molecules, providing definitive evidence of its binding mode. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study interactions in solution, offering insights into the dynamics of binding. Understanding these interactions is crucial for rationalizing the compound's activity and for making informed modifications to enhance its function. nih.gov

Expansion of Non-Therapeutic Applications in Emerging Technologies and Scientific Disciplines

While much of the research on quinolines is pharmaceutically driven, their unique electronic and structural properties make them suitable for a range of non-therapeutic applications. A significant area for future investigation is the use of this compound and its derivatives as corrosion inhibitors. researchgate.net Numerous studies have demonstrated that quinoline derivatives are effective at protecting metals, such as mild steel, in acidic environments. najah.eduresearchgate.net The proposed mechanism involves the adsorption of the molecule onto the metal surface, forming a protective barrier. tandfonline.combiointerfaceresearch.com The presence of π-electrons in the quinoline ring and heteroatoms (N, O) facilitates this adsorption. najah.edutandfonline.com The efficacy of this compound specifically should be systematically evaluated using electrochemical methods like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). najah.edu

Beyond corrosion inhibition, the quinoline scaffold is a versatile building block in materials science. mdpi.com Future studies could explore the incorporation of this compound into polymers or organic light-emitting diodes (OLEDs), where the electronic properties of the quinoline core could be advantageous. Its potential as a ligand in catalysis or as a component in novel sensor technologies also warrants exploration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.